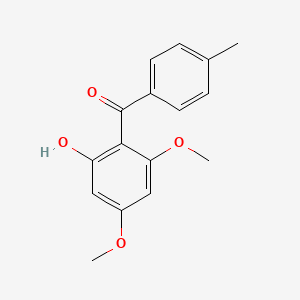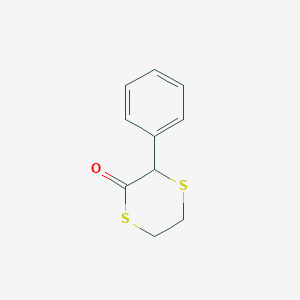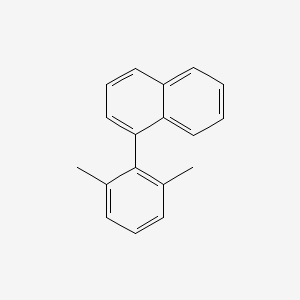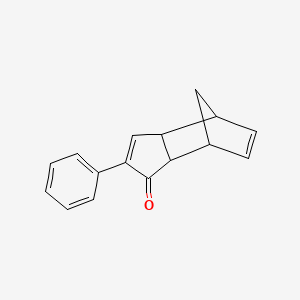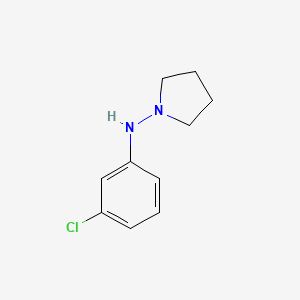
N-(3-Chlorophenyl)pyrrolidin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chlorophenyl)pyrrolidin-1-amine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)pyrrolidin-1-amine typically involves the reaction of 3-chloroaniline with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Chlorophenyl)pyrrolidin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Nucleophiles like NaOH, NH3 in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of N-(3-chlorophenyl)pyrrolidin-1-one.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of N-(3-substituted phenyl)pyrrolidin-1-amine derivatives.
Applications De Recherche Scientifique
N-(3-Chlorophenyl)pyrrolidin-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of N-(3-Chlorophenyl)pyrrolidin-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Chlorophenyl)pyrrolidin-1-amine
- N-(2-Chlorophenyl)pyrrolidin-1-amine
- N-(3-Fluorophenyl)pyrrolidin-1-amine
- N-(3-Bromophenyl)pyrrolidin-1-amine
Uniqueness
N-(3-Chlorophenyl)pyrrolidin-1-amine is unique due to the specific position of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The 3-chlorophenyl group provides distinct steric and electronic properties compared to other halogenated derivatives, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
189185-44-2 |
|---|---|
Formule moléculaire |
C10H13ClN2 |
Poids moléculaire |
196.67 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)pyrrolidin-1-amine |
InChI |
InChI=1S/C10H13ClN2/c11-9-4-3-5-10(8-9)12-13-6-1-2-7-13/h3-5,8,12H,1-2,6-7H2 |
Clé InChI |
VRDAUTTUDRCLJD-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)NC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Phenyl-1-[(1E)-3-(pyridine-4-carbonyl)triaz-1-en-1-yl]but-3-en-2-one](/img/structure/B15163919.png)
![5-Methoxy-4-methyl-2H-[1]benzofuro[2,3-h][1]benzopyran-2-one](/img/structure/B15163928.png)
![Phosphonic acid, [3-(phenylmethoxy)-1-propynyl]-, diethyl ester](/img/structure/B15163934.png)
![3-[[5-(3-Nitrophenyl)furan-2-yl]methylidene]pentane-2,4-dione](/img/structure/B15163939.png)

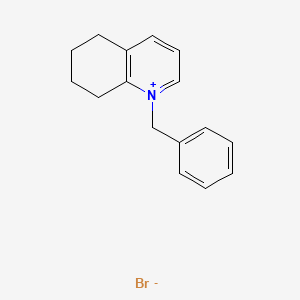
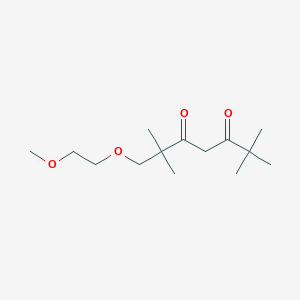
![3',3',5',5'-Tetramethyl-2',3',4',5'-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B15163974.png)
